D-Ribose-d-1

Metabolomics Quantitative NMR Mass Spectrometry

D-Ribose-d-1 (CAS 119540-50-0, synonym D-[1-2H]ribose) is a stable isotope-labeled analog of the naturally occurring pentose monosaccharide D-ribose, featuring site-specific replacement of the C1 hydrogen atom with deuterium (²H). This selective isotopic substitution at the anomeric carbon minimally perturbs the molecule's physicochemical and biological properties while enabling distinct detection and quantification via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Molecular Formula C5H10O5
Molecular Weight 151.14 g/mol
Cat. No. B12402706
⚠ Attention: For research use only. Not for human or veterinary use.

D-Ribose-d-1: C1-Deuterated Stable Isotope for Precise NMR Assignment and Metabolic Flux Quantification


D-Ribose-d-1 (CAS 119540-50-0, synonym D-[1-2H]ribose) is a stable isotope-labeled analog of the naturally occurring pentose monosaccharide D-ribose, featuring site-specific replacement of the C1 hydrogen atom with deuterium (²H) [1]. This selective isotopic substitution at the anomeric carbon minimally perturbs the molecule's physicochemical and biological properties while enabling distinct detection and quantification via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . Its strategic utility lies in its capacity to serve as an internal standard for absolute quantitation, a spectroscopic probe for structural elucidation, and a metabolic tracer for mapping the fate of the ribose moiety in complex biochemical systems .

Why Unlabeled D-Ribose or Non-Specifically Deuterated Analogs Cannot Substitute for D-Ribose-d-1


Substituting D-Ribose-d-1 with unlabeled D-ribose or alternative deuterated forms (e.g., D-ribose-2-d or uniformly labeled D-ribose-d6) introduces critical analytical and interpretative limitations that undermine experimental objectives. Unlabeled D-ribose cannot provide a distinct isotopic signal for absolute quantification via MS or serve as a silent region in ¹H NMR for background suppression . Non-specifically or multi-deuterated analogs (e.g., D-ribose-d6) generate complex isotopic clusters and overlapping NMR signals, severely complicating spectral deconvolution and reducing quantitative accuracy in both MS and NMR workflows . Furthermore, the C1 position is the anomeric center involved in glycosidic bond formation; deuterium placement at this specific site enables unique mechanistic studies, such as monitoring mutarotation kinetics or probing the ionization behavior of the C1 hydroxyl group via vibrational spectroscopy, which are inaccessible with deuterium at other positions (e.g., C2 or C3) [1]. Thus, the combination of site-specificity, spectral simplicity, and the preservation of chemical identity makes D-Ribose-d-1 uniquely suited for precise analytical and mechanistic investigations.

Quantitative Differentiation of D-Ribose-d-1: Head-to-Head Evidence Against Closest Analogs


Superior Isotopic Enrichment and Purity Enables High-Fidelity Absolute Quantitation

D-Ribose-d-1 is synthesized to achieve a high and precisely defined level of site-specific deuterium enrichment, which is critical for its function as a reliable internal standard or tracer. A foundational synthesis procedure for specifically deuterated ribonucleotides reports the preparation of the key intermediate [1-2H]-D-ribose with an average deuterium content of 96 ± 1% [1]. In contrast, uniformly deuterated D-ribose-d6 may exhibit variable isotopic purity due to the complexity of introducing multiple labels, and unlabeled D-ribose contains only natural abundance ²H (0.0156%). The high, consistent enrichment of D-Ribose-d-1 at the C1 position provides a clean, high-intensity mass shift (+1 Da relative to unlabeled ribose) and a silent region in ¹H NMR, facilitating straightforward integration and quantification without the need for complex isotopic correction algorithms required for multi-deuterated or ¹³C-labeled analogs .

Metabolomics Quantitative NMR Mass Spectrometry Stable Isotope Dilution

C1-Specific Deuteration Enables Unique Mechanistic Probing of Anomeric Hydroxyl Ionization (pKa Determination)

The site-specific deuteration at the C1 position provides a unique vibrational handle for probing the local electronic environment of the anomeric hydroxyl group, a key functional moiety in glycosidic bond formation and hydrolysis. A Raman spectroscopy study directly compared the pH-dependent C-D stretching frequency (ν_C-D) of D-ribose-C1-D with other site-specifically deuterated isotopologues (D-ribose-C2-D, D-ribose-C3-D, etc.). The ν_C-D band of D-ribose-C1-D exhibited a significantly larger shift upon ionization compared to deuterium at other carbon positions, allowing unambiguous assignment of the preferred ionization site to the C1-OH group and an accurate determination of its pKa = 11.8 [1]. In contrast, analogs deuterated at C2 or C3 did not exhibit this pronounced frequency shift, failing to resolve the ambiguity in OH group acidities.

Physical Organic Chemistry Vibrational Spectroscopy Catalysis Ribozyme Mechanism

Orthogonal NMR and MS Handles via Dual Labeling (¹³C/²H) for Unambiguous Pentose Phosphate Pathway (PPP) Flux Analysis

The D-Ribose-d-1 core structure serves as the foundation for advanced dual-labeled derivatives such as D-ribose-[1-¹³C,1-²H] (D-ribose-1-¹³C,1-d), which provide orthogonal detection capabilities for both NMR and MS. While D-Ribose-d-1 alone offers a clean MS shift, the addition of ¹³C at the same position enables selective excitation and detection of the anomeric carbon in ¹³C NMR experiments, even in complex cellular extracts, with signal enhancement and background suppression unattainable with single-isotope labels or natural abundance material . Compared to uniformly ¹³C-labeled ribose (U-¹³C-ribose), which generates extensive ¹³C-¹³C spin-spin couplings that complicate spectral analysis and quantification of specific metabolites, the dual ¹³C/²H labeling at C1 provides a single, sharp NMR resonance for absolute quantitation of ribose flux into nucleotides and glycolytic intermediates . Furthermore, the +1 Da mass shift from deuterium is maintained, allowing parallel MS-based quantitation with the same tracer molecule.

Metabolic Flux Analysis Nucleotide Metabolism Stable Isotope Tracing Cancer Metabolism

Validated Internal Standard Performance for Absolute Quantitation in Metabolomics and Quality Control

D-Ribose-d-1 is explicitly validated and employed as an internal standard (IS) for the quantitative assessment of ribose and its derivatives in complex biological matrices . Its near-identical chemical behavior to the unlabeled analyte ensures it co-elutes and ionizes with equivalent efficiency in LC-MS workflows, while the +1 Da mass difference enables unambiguous discrimination and peak integration. This application is analogous to the established use of other deuterated ribose forms (e.g., D-ribose-[2,3,4,5,5'-d5]) as internal standards, which have been demonstrated to significantly reduce background noise and yield clearer NMR signals, thereby enabling precise structural elucidation of nucleotides . The specificity of the C1 label provides a defined, predictable mass increment that is not subject to the variable isotopic distributions seen with multi-deuterated or carbon-labeled standards, thereby simplifying method validation and ensuring robust inter-laboratory reproducibility [1].

Analytical Chemistry Quality Control Metabolite Profiling Regulatory Compliance

D-Ribose-d-1 Procurement Scenarios: Aligning Research Need with Verified Analytical Advantage


Absolute Quantitation of Endogenous Ribose and Nucleosides in Biofluids for Clinical Metabolomics

When developing and validating a targeted LC-MS/MS or qNMR assay for quantifying ribose, adenosine, or other ribose-containing metabolites in human plasma or urine, D-Ribose-d-1 is the preferred internal standard. Its single +1 Da mass shift and identical chemical behavior eliminate matrix effects and ionization variability, enabling precise and accurate quantification essential for clinical studies, diagnostic biomarker validation, and therapeutic drug monitoring . Unlabeled ribose cannot correct for analytical variability, while multi-deuterated analogs introduce complex isotopic distributions that complicate peak integration and increase method validation burden [1].

Elucidating Ribozyme Catalytic Mechanisms via Site-Specific Vibrational Probes

Researchers investigating the catalytic mechanism of RNA enzymes (ribozymes) or glycosidases require a method to unambiguously determine which hydroxyl group undergoes deprotonation or nucleophilic attack. D-Ribose-d-1 provides a unique Raman spectroscopic probe to measure the pKa of the C1 hydroxyl group and monitor its ionization state, a capability not possible with deuterium at other carbon positions (e.g., C2 or C3) [2]. This direct, head-to-head evidence confirms the exclusive utility of the C1-deuterated isotopologue for these advanced mechanistic studies.

High-Resolution NMR Structural Biology of Nucleic Acids

In NMR studies of large RNA molecules, spectral crowding and signal overlap are major challenges. Incorporation of D-Ribose-d-1 into specific residues via enzymatic synthesis of deuterated nucleotides effectively silences the C1 proton signal, simplifying 2D NOESY and TOCSY spectra and enabling unambiguous assignment of key inter-proton distances for 3D structure calculation [3]. This approach yields significantly reduced spectral crowding compared to unlabeled RNA, a benefit that is diminished when using uniformly deuterated ribose due to incomplete deuteration and residual proton signals [4].

Precise Metabolic Flux Analysis of the Pentose Phosphate Pathway (PPP) in Cancer Cells

To quantify the contribution of the oxidative and non-oxidative branches of the PPP to ribose-5-phosphate production in cancer cells, D-ribose-[1-¹³C,1-²H] (derived from the D-Ribose-d-1 core) is the tracer of choice. Its orthogonal ¹³C and ²H labels allow simultaneous NMR and MS detection, providing unambiguous evidence of ribose carbon incorporation into nucleotides and glycolytic intermediates while avoiding the spectral complexity of uniformly ¹³C-labeled tracers . This data is critical for validating drug targets in cancer metabolism and understanding metabolic reprogramming.

Structure & Identifiers


Interactive Chemical Structure Model





Technical Parameters


Basic Identity
Product NameD-Ribose-d-1
Molecular FormulaC5H10O5
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
Canonical InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i3D
InChIKeyPYMYPHUHKUWMLA-YDRXQUNVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information

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